Isostearyl alcohol
Overview
Description
Mechanism of Action
Target of Action
Isostearyl Alcohol, also known as Isooctadecanol, is primarily used in the cosmetics and personal care industry . Its primary targets are the skin cells, where it functions as an emollient, viscosity controlling agent, and skin conditioning agent .
Mode of Action
This compound is a branched chain alcohol that acts as an emollient, providing moisturizing properties and a very light, silky, soft, dry-skin feel . It helps to keep an emulsion from separating into its oil and liquid components . Additionally, it is used to alter the thickness of liquid products and to increase foaming capacity or stabilize foams .
Biochemical Pathways
It’s known that fatty alcohols like this compound are part of the larger family of isoprenoids, which are derived from the 5-carbon diphosphates isopentenyl pyrophosphate (ipp) and dimethylallyl pyrophosphate (dmapp) . These compounds are generated by the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways .
Pharmacokinetics
It is known to be a safe and eco-friendly ingredient that is cold-processable, vegetable-derived, and biodegradable .
Result of Action
This compound results in a moisturizing action on the skin, providing a very light, silky, soft, dry-skin feel . It enhances the overall feel and appearance of the skin by forming a protective barrier, locking in moisture, and preventing dehydration .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. It’s worth noting that this compound is ideally suited for facial care applications and has good potential for use in rinse-off formulas such as shower gels .
Biochemical Analysis
Biochemical Properties
Isostearyl alcohol plays a significant role in biochemical reactions, particularly in the context of its use as an emollient and viscosity-controlling agent in cosmetic formulations . It interacts with various enzymes and proteins, including those involved in lipid metabolism. The branched structure of this compound allows it to form stable emulsions, which is crucial for its function in skincare products . Additionally, it has been shown to interact with skin proteins, enhancing the skin’s barrier function and preventing moisture loss .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It enhances cell function by forming a protective barrier on the skin, which locks in moisture and prevents dehydration . This compound also affects cell signaling pathways related to skin hydration and barrier function. Studies have shown that this compound can modulate gene expression related to skin health, promoting the expression of genes involved in maintaining the skin’s structural integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to skin proteins, enhancing their function and stability . This binding interaction helps to maintain the skin’s barrier function and prevents the loss of moisture. Additionally, this compound can inhibit enzymes that break down skin lipids, thereby preserving the skin’s natural lipid barrier . These molecular interactions contribute to the overall effectiveness of this compound in skincare products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy in formulations for extended periods . Long-term studies have shown that this compound continues to enhance skin hydration and barrier function without causing significant degradation or loss of activity . This stability makes it a valuable ingredient in long-lasting skincare products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance skin hydration and barrier function without causing adverse effects . At high doses, some studies have reported mild skin irritation and redness . These findings suggest that while this compound is generally safe, it is essential to use it within recommended dosage ranges to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipase, influencing the synthesis and breakdown of lipids . These interactions can affect metabolic flux and alter the levels of various metabolites in the skin. By modulating lipid metabolism, this compound helps maintain the skin’s lipid barrier and overall health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the skin’s outer layers, where it exerts its emollient and protective effects. The compound’s branched structure allows it to penetrate the skin effectively, ensuring even distribution and consistent activity .
Subcellular Localization
This compound is primarily localized in the outer layers of the skin, where it interacts with skin lipids and proteins . It does not typically penetrate deeply into the skin, which helps to minimize potential systemic effects. The compound’s localization is influenced by its molecular structure, which allows it to integrate into the lipid matrix of the skin’s outermost layer . This targeted localization enhances its effectiveness as a skin-conditioning agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl alcohol is typically synthesized through the hydrogenation of isostearic acid. The process involves the reduction of the carboxyl group (-COOH) of isostearic acid to a hydroxyl group (-OH) under specific conditions . This reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation techniques. The process involves the continuous flow of isostearic acid and hydrogen gas over a fixed-bed catalyst at high temperatures (around 200-300°C) and pressures (20-50 atm). The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isostearyl alcohol undergoes various chemical reactions, including oxidation, reduction, and esterification .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to isostearic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound typically involves hydrogenation in the presence of a metal catalyst.
Esterification: this compound reacts with carboxylic acids to form esters, which are commonly used in cosmetic formulations.
Major Products:
Oxidation: Isostearic acid
Reduction: No further reduction products as it is already a reduced form.
Esterification: Various esters used in cosmetics and personal care products.
Scientific Research Applications
Isostearyl alcohol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its non-toxic nature.
Medicine: Incorporated into topical formulations for its moisturizing and skin-conditioning properties.
Industry: Widely used in the cosmetics industry as an emollient, viscosity-controlling agent, and skin-conditioning agent
Comparison with Similar Compounds
Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms, used as an emollient and thickening agent.
Stearyl Alcohol: An 18-carbon straight-chain fatty alcohol, similar to isostearyl alcohol but with a linear structure.
Myristyl Alcohol: A 14-carbon straight-chain fatty alcohol, used in similar applications as this compound.
Uniqueness: this compound’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .
Properties
IUPAC Name |
16-methylheptadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892268 | |
Record name | 16-Methyl-1-heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isooctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41744-75-6, 27458-93-1 | |
Record name | Isostearyl Alcohol EX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isostearyl alcohol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methylheptadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptadecanol, 16-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methyl-1-heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-methylheptadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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